molecular formula C14H15F2NO2 B15263257 1-(2,5-Difluorophenyl)-3-propanoylpiperidin-2-one

1-(2,5-Difluorophenyl)-3-propanoylpiperidin-2-one

Cat. No.: B15263257
M. Wt: 267.27 g/mol
InChI Key: ZJLVTZUVCLKVHQ-UHFFFAOYSA-N
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Description

1-(2,5-Difluorophenyl)-3-propanoylpiperidin-2-one is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound features a piperidin-2-one core substituted with a 2,5-difluorophenyl group and a propanoyl group, making it a valuable subject for research in medicinal chemistry and other scientific domains.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-Difluorophenyl)-3-propanoylpiperidin-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,5-difluorobenzene and piperidin-2-one.

    Formation of Intermediate: The 2,5-difluorobenzene undergoes a Friedel-Crafts acylation reaction with propanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to form 2,5-difluoropropanoylbenzene.

    Cyclization: The intermediate 2,5-difluoropropanoylbenzene is then subjected to cyclization with piperidin-2-one under basic conditions to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Difluorophenyl)-3-propanoylpiperidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.

    Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially at the fluorine-substituted positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

1-(2,5-Difluorophenyl)-3-propanoylpiperidin-2-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly in the development of analgesics and anti-inflammatory agents.

    Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industrial Applications: It serves as an intermediate in the synthesis of more complex organic compounds used in various industries, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2,5-Difluorophenyl)-3-propanoylpiperidin-2-one involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors, inhibiting their activity or modulating their function.

    Pathways Involved: It can affect signaling pathways related to pain and inflammation, making it a candidate for analgesic and anti-inflammatory drug development.

Comparison with Similar Compounds

Similar Compounds

    1-(2,5-Difluorophenyl)-3-propanoylpiperidin-2-one: can be compared with other difluorophenyl-substituted piperidinones and propanoyl derivatives.

    1-(3,5-Difluorophenyl)-3-propanoylpiperidin-2-one: Similar structure but with different fluorine substitution pattern, leading to variations in reactivity and biological activity.

    1-(2,5-Difluorophenyl)-3-butanoylpiperidin-2-one: Similar structure with a butanoyl group instead of a propanoyl group, affecting its chemical properties and applications.

Uniqueness

The unique combination of the 2,5-difluorophenyl group and the propanoyl group in this compound imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C14H15F2NO2

Molecular Weight

267.27 g/mol

IUPAC Name

1-(2,5-difluorophenyl)-3-propanoylpiperidin-2-one

InChI

InChI=1S/C14H15F2NO2/c1-2-13(18)10-4-3-7-17(14(10)19)12-8-9(15)5-6-11(12)16/h5-6,8,10H,2-4,7H2,1H3

InChI Key

ZJLVTZUVCLKVHQ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1CCCN(C1=O)C2=C(C=CC(=C2)F)F

Origin of Product

United States

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